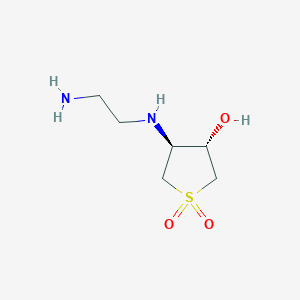![molecular formula C7H7NOS B13363925 2,3-Dihydrobenzo[d]isothiazole 1-oxide](/img/structure/B13363925.png)
2,3-Dihydrobenzo[d]isothiazole 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydrobenzo[d]isothiazole 1-oxide is a heterocyclic compound that features a sulfur and nitrogen atom within its ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrobenzo[d]isothiazole 1-oxide typically involves the reaction of 2-ethynylbenzenesulfonamides with sulfur dioxide and aryldiazonium tetrafluoroborates. This reaction proceeds through a radical process, where the in situ generated arylsulfonyl radical adds to sulfur dioxide, followed by single electron transfer to form the final product .
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 2,3-Dihydrobenzo[d]isothiazole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,3-Dihydrobenzo[d]isothiazole 1-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonated benzosultams.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2,3-Dihydrobenzo[d]isothiazole 1-oxide involves its ability to undergo various chemical transformations. The compound can interact with biological molecules through oxidation, reduction, and substitution reactions, leading to the formation of active intermediates that exert biological effects. The specific molecular targets and pathways involved depend on the nature of the reactions and the biological context.
類似化合物との比較
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide: This compound is similar in structure but contains an additional oxygen atom, which affects its chemical reactivity and applications.
2,3-Dihydrobenzo[b]thiophene 1,1-dioxide: Another related compound with a sulfur atom in the ring, known for its use in asymmetric hydrogenation reactions.
Uniqueness: 2,3-Dihydrobenzo[d]isothiazole 1-oxide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms
特性
分子式 |
C7H7NOS |
|---|---|
分子量 |
153.20 g/mol |
IUPAC名 |
2,3-dihydro-1,2-benzothiazole 1-oxide |
InChI |
InChI=1S/C7H7NOS/c9-10-7-4-2-1-3-6(7)5-8-10/h1-4,8H,5H2 |
InChIキー |
RQRKIRVREVDLST-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2S(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[4-Methoxy-3-(2-methoxyethoxy)phenyl]acrylic acid](/img/structure/B13363860.png)
![1-[(4-bromo-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13363864.png)



![3-[6-(3-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13363884.png)

![3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B13363894.png)
![2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetohydrazide](/img/structure/B13363912.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13363927.png)
![[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide](/img/structure/B13363929.png)
![2-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether](/img/structure/B13363932.png)
